5-iodo-1-trityl-1H-imidazole 5-iodo-1-trityl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 191544-97-5
VCID: VC4608539
InChI: InChI=1S/C22H17IN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4I
Molecular Formula: C22H17IN2
Molecular Weight: 436.296

5-iodo-1-trityl-1H-imidazole

CAS No.: 191544-97-5

Cat. No.: VC4608539

Molecular Formula: C22H17IN2

Molecular Weight: 436.296

* For research use only. Not for human or veterinary use.

5-iodo-1-trityl-1H-imidazole - 191544-97-5

Specification

CAS No. 191544-97-5
Molecular Formula C22H17IN2
Molecular Weight 436.296
IUPAC Name 5-iodo-1-tritylimidazole
Standard InChI InChI=1S/C22H17IN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Standard InChI Key RHIHYGRNJPIXIV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4I

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular structure of 5-iodo-1-trityl-1H-imidazole comprises an imidazole core substituted with iodine at position 5 and a trityl group at position 1 (Table 1). The trityl moiety contributes to steric hindrance, protecting the nitrogen atom from undesired reactions while enhancing solubility in nonpolar solvents .

Table 1: Key Molecular Properties of 5-Iodo-1-trityl-1H-imidazole

PropertyValue
CAS Number191544-97-5
Molecular FormulaC₂₂H₁₇IN₂
Molecular Weight436.296 g/mol
IUPAC Name5-Iodo-1-(triphenylmethyl)-1H-imidazole

Spectroscopic Features

Infrared (IR) spectroscopy of analogous trityl-protected imidazoles reveals characteristic peaks for C=N stretching (∼1650 cm⁻¹) and C-I vibrations (∼500 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the parent compound, 1-trityl-1H-imidazole, show aromatic proton signals between 7.2–7.5 ppm and a singlet for the trityl methyl group at 1.2 ppm . These features are critical for verifying synthetic success and purity.

Synthesis and Purification Strategies

Stepwise Synthesis Protocol

The synthesis of 5-iodo-1-trityl-1H-imidazole involves three primary steps (Figure 1):

  • Preparation of 1-Trityl-1H-imidazole:
    Commercially available imidazole is treated with trityl chloride under basic conditions to afford 1-trityl-1H-imidazole . This intermediate exhibits a melting point of 220–224°C and serves as the precursor for subsequent iodination .

  • Regioselective Iodination:
    Electrophilic iodination at position 5 is achieved using iodine or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. The reaction proceeds via an iodonium ion intermediate, with the trityl group directing substitution to the less hindered position.

  • Purification:
    Crude product purification employs recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate). High-performance liquid chromatography (HPLC) may be used for analytical-grade material .

Yield and Scalability

Typical yields range from 70–75%, with purity exceeding 95% after purification. Scaling the reaction requires careful control of stoichiometry to minimize byproducts such as diiodinated species or trityl group cleavage .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The iodine atom’s electrophilicity enables facile displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

5-Iodo-1-trityl-1H-imidazole+R-NH25-Amino-1-trityl-1H-imidazole+HI\text{5-Iodo-1-trityl-1H-imidazole} + \text{R-NH}_2 \rightarrow \text{5-Amino-1-trityl-1H-imidazole} + \text{HI}

This reactivity is exploited to synthesize diversely functionalized imidazoles for drug discovery .

Transition Metal-Catalyzed Couplings

Reaction TypeProduct ClassKey Use Case
Nucleophilic SubstitutionAminobenzimidazolesKinase Inhibitors
Suzuki CouplingBiaryl ImidazolesOLED Materials
Click ChemistryTriazole-Imidazole HybridsAntimicrobial Agents

Physicochemical and Biological Properties

Stability and Solubility

The trityl group enhances thermal stability, with decomposition observed above 250°C . Solubility is highest in chlorinated solvents (e.g., dichloromethane) and aprotic polar solvents (e.g., DMF), while aqueous solubility is negligible.

Future Research Directions

  • Pharmaceutical Development:
    Functionalizing the imidazole core with pharmacophoric groups could yield novel IDO1 inhibitors or kinase modulators .

  • Materials Science:
    Incorporating iodine into conjugated polymers may improve charge transport properties in optoelectronic devices.

  • Green Chemistry:
    Developing catalytic, solvent-free iodination methods would enhance sustainability .

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